Cas no 54672-46-7 (BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO-)

Benzene, 1-(2,2-difluorocyclopropyl)-3-nitro-, is a fluorinated nitroaromatic compound featuring a unique difluorocyclopropyl substituent. This structural motif imparts enhanced stability and reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both nitro and difluorocyclopropyl groups offers versatile functionalization potential, enabling selective transformations under controlled conditions. Its electron-withdrawing properties facilitate nucleophilic substitution reactions, while the strained cyclopropane ring may contribute to ring-opening reactivity. The compound’s well-defined structure and purity ensure reproducibility in research applications. Suitable for use as an intermediate, it is handled under standard laboratory conditions with appropriate safety precautions due to its potential sensitivity.
BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO- structure
54672-46-7 structure
Product Name:BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO-
CAS No:54672-46-7
MF:C9H7F2NO2
MW:199.154189348221
CID:3367732
PubChem ID:85840758
Update Time:2025-10-28

BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO-
    • starbld0025183
    • 1-(2,2-Difluorocyclopropyl)-3-nitrobenzene
    • 54672-46-7
    • 1-(22-difluorocyclopropyl)-3-nitrobenzene
    • RSYAKDQQWWHLKV-UHFFFAOYSA-N
    • Inchi: 1S/C9H7F2NO2/c10-9(11)5-8(9)6-2-1-3-7(4-6)12(13)14/h1-4,8H,5H2
    • InChI Key: RSYAKDQQWWHLKV-UHFFFAOYSA-N
    • SMILES: FC1(CC1C1C=CC=C(C=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 199.04448479g/mol
  • Monoisotopic Mass: 199.04448479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45.8Ų

BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO- Pricemore >>

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BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO- Related Literature

Additional information on BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO-

Chemical Profile of BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO- (CAS No. 54672-46-7)

The compound BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO-, identified by its Chemical Abstracts Service (CAS) number 54672-46-7, represents a significant advancement in the realm of specialty chemicals and pharmaceutical intermediates. This molecule, characterized by its nitro and difluorocyclopropyl substituents, has garnered attention due to its unique structural features and potential applications in synthetic chemistry and drug development.

The structural framework of this compound consists of a benzene ring substituted with a nitro group at the 3-position and a 2,2-difluorocyclopropyl group at the 1-position. The presence of the nitro group introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic properties of the benzene ring. This feature makes the compound a valuable intermediate in organic synthesis, particularly in constructing more complex molecules via nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.

The 2,2-difluorocyclopropyl moiety adds an additional layer of complexity to the molecule. Fluorine atoms are known for their ability to modulate metabolic stability, lipophilicity, and binding affinity in pharmaceuticals. In this context, the difluorocyclopropyl group can enhance the compound's bioavailability and interactions with biological targets. Recent studies have highlighted the utility of such fluorinated cyclic groups in designing novel therapeutic agents with improved pharmacokinetic profiles.

In the field of pharmaceutical research, compounds like BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO- are often explored as building blocks for more sophisticated drug candidates. The nitro group can be further functionalized through reduction to an amine or through diazotization followed by coupling reactions, providing multiple pathways for derivatization. This flexibility is crucial in medicinal chemistry, where rapid access to diverse analogues is essential for optimizing drug efficacy and safety.

Recent advancements in computational chemistry have enabled more precise predictions of the chemical behavior of such complex molecules. Molecular modeling studies indicate that the nitro and difluorocyclopropyl substituents may engage in specific interactions with biological targets, such as enzymes or receptors. These interactions could be leveraged to develop new treatments for various diseases by modulating key biological pathways.

The synthesis of BENZENE, 1-(2,2-DIFLUOROCYCLOPROPYL)-3-NITRO- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Techniques such as cross-coupling reactions, halogenation, and nitration are commonly employed in its preparation. The use of advanced catalytic systems has further refined these synthetic routes, making them more efficient and environmentally friendly.

Industrial applications of this compound are also emerging, particularly in the development of advanced materials and agrochemicals. The unique electronic properties imparted by the nitro and difluorocyclopropyl groups make it a promising candidate for applications in organic electronics or as a precursor to specialty polymers with tailored properties.

As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is likely to grow. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in fully realizing its potential as a tool for innovation in chemical synthesis and drug discovery.

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